molecular formula C19H26BNO2S B6341919 2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester CAS No. 2096342-21-9

2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester

Cat. No.: B6341919
CAS No.: 2096342-21-9
M. Wt: 343.3 g/mol
InChI Key: LRSAJFGBMASBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. Boronic esters are known for their stability and versatility in various chemical reactions, making them valuable intermediates in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester typically involves the reaction of 2-(4-tert-Butylphenyl)thiazole with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an organic solvent . The reaction conditions are generally mild, and the process is highly efficient, yielding the desired boronic ester in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure high purity and quality, which can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester yields the corresponding boronic acid, while reduction produces the corresponding alcohol .

Scientific Research Applications

2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Methoxyphenylboronic acid pinacol ester
  • 4-(Trifluoromethyl)phenylboronic acid pinacol ester

Uniqueness

2-(4-tert-Butylphenyl)thiazloe-5-boronic acid pinacol ester is unique due to the presence of the thiazole ring and the tert-butyl group, which confer specific chemical properties and reactivity.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BNO2S/c1-17(2,3)14-10-8-13(9-11-14)16-21-12-15(24-16)20-22-18(4,5)19(6,7)23-20/h8-12H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSAJFGBMASBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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